N-(3-chloro-4-propoxybenzyl)glycine
Description
N-(3-chloro-4-propoxybenzyl)glycine is a glycine derivative featuring a benzyl group substituted at the 3-position with a chlorine atom and the 4-position with a propoxy (-OCH₂CH₂CH₃) moiety. The compound’s structure combines a polar glycine backbone with aromatic and aliphatic substituents, enabling diverse chemical interactions.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.714 |
IUPAC Name |
2-[(3-chloro-4-propoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H16ClNO3/c1-2-5-17-11-4-3-9(6-10(11)13)7-14-8-12(15)16/h3-4,6,14H,2,5,7-8H2,1H3,(H,15,16) |
InChI Key |
VGLJEOCHJLJRST-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)CNCC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position: The meta-chloro substitution in the target compound contrasts with para-chloro in Npcb. In peptoid studies, para-substituted analogs like Npcb showed stronger hydrophobic interactions (HPLC retention time: 14.2 min) than Nphe (8.5 min) , suggesting that meta-substitution in the target compound might alter binding kinetics or steric compatibility in biological or material systems. Propoxy vs.
Functional Group Comparisons :
- Chloro vs. Methoxy : The electron-withdrawing chloro substituent may increase electrophilic character at the benzyl ring, influencing hydrogen bonding or charge-transfer interactions. In contrast, methoxy’s electron-donating nature could reduce ring reactivity but improve solubility .
- Carboxylic Acid vs. Amide : Unlike the anticonvulsant N-(benzyloxycarbonyl)glycine benzylamide (an amide) , the target compound’s free carboxylic acid group enables hydrogen bonding and ionic interactions, which may be advantageous in crystal growth modulation or metal chelation .
Stability and Reactivity Considerations
- Nitroso and Acyl Derivatives: Studies on N-(imidomethyl)glycine esters reveal that substituents like nitroso (-NO) or acyl groups significantly alter stability and reactivity . The target compound’s benzyl group may confer greater hydrolytic stability compared to aliphatic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
